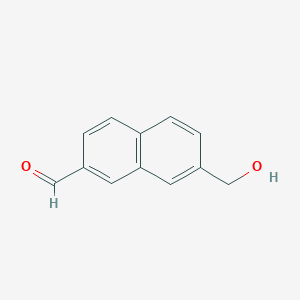

7-(Hydroxymethyl)-2-naphthaldehyde

Description

Significance of Naphthaldehyde Scaffolds in Contemporary Organic Chemistry Research

Naphthaldehyde scaffolds, characterized by a naphthalene (B1677914) core bearing an aldehyde group, are fundamental to numerous areas of chemical research and industry. chemneo.com Their utility stems from the rich chemistry of the naphthalene ring system and the versatile reactivity of the aldehyde functional group. The fused aromatic rings provide a rigid, planar structure that can be strategically functionalized to modulate electronic and steric properties. This has made them invaluable in the development of pharmaceuticals, agrochemicals, dyes, and fragrances. chemneo.comontosight.ai

The inherent reactivity of the aldehyde group allows for a plethora of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This versatility enables the construction of complex molecular architectures. For instance, naphthaldehydes serve as precursors to various heterocyclic compounds and are key intermediates in the synthesis of biologically active molecules. ontosight.ai The naphthalene moiety itself is found in a number of antimicrobial drugs, highlighting the therapeutic potential of this structural motif. ijpsjournal.com

Furthermore, the photophysical properties of naphthalene derivatives make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. researchgate.net The ability to fine-tune these properties through synthetic modification of the naphthaldehyde scaffold underscores its significance in the design of advanced materials.

Structural Characteristics and Chemical Significance of 7-(Hydroxymethyl)-2-naphthaldehyde

This compound is a derivative of 2-naphthaldehyde (B31174), distinguished by the presence of a hydroxymethyl group (-CH₂OH) at the 7-position of the naphthalene ring. This specific substitution pattern imparts a unique set of properties and reactivity to the molecule. The aldehyde group at the 2-position is a key reactive site, participating in a wide range of chemical reactions common to aldehydes.

Below is an interactive data table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2-Naphthaldehyde | 7-(Hydroxymethyl)naphthalen-2-ol |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₁H₈O nih.gov | C₁₁H₁₀O₂ nih.gov |

| Molecular Weight | 186.21 g/mol | 156.18 g/mol nih.gov | 174.20 g/mol nih.gov |

| IUPAC Name | This compound | naphthalene-2-carbaldehyde nih.gov | 7-(hydroxymethyl)naphthalen-2-ol nih.gov |

| CAS Number | 80040-44-8 | 66-99-9 chemicalbook.com | 84038-91-5 nih.gov |

Overview of Research Trends and Potential Avenues in Hydroxymethyl-Naphthaldehyde Chemistry

Research involving hydroxymethyl-naphthaldehyde derivatives is expanding, driven by the quest for new molecules with tailored properties. A significant trend is the utilization of these compounds as synthons for the construction of complex organic molecules and materials. The dual functionality of molecules like this compound allows for stepwise or orthogonal chemical transformations, providing a high degree of control in synthetic pathways.

One promising avenue of research is the development of novel ligands for catalysis and coordination chemistry. The ability to introduce both a coordinating aldehyde or its derivative and another functional group from the hydroxymethyl moiety allows for the design of sophisticated ligands with specific steric and electronic properties.

Furthermore, the exploration of the biological activity of derivatives of hydroxymethyl-naphthaldehydes is an area of growing interest. Given that the naphthalene scaffold is a known pharmacophore, the introduction of hydroxymethyl and aldehyde functionalities offers opportunities for creating new therapeutic agents. ijpsjournal.com Research into the anticancer, antibacterial, and antifungal properties of compounds derived from naphthaldehydes is an active field. ontosight.ai

The development of new synthetic methodologies for the preparation of asymmetrically substituted naphthaldehydes, including hydroxymethyl derivatives, is also a key research focus. Efficient and selective synthetic routes are crucial for accessing a wider range of these valuable compounds for further investigation and application. The synthesis of related compounds like 2,7-dihydroxynaphthalene (B41206) often involves high-temperature alkali fusion, indicating the challenges and importance of developing milder synthetic methods. google.com

Structure

3D Structure

Properties

CAS No. |

148934-61-6 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

7-(hydroxymethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-7,14H,8H2 |

InChI Key |

AQSAKMPMUBJCIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C=O)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 7 Hydroxymethyl 2 Naphthaldehyde and Derivatives

Mechanistic Pathways of Naphthaldehyde Reactions

The reactions of naphthaldehydes are diverse, proceeding through several distinct and often competing mechanistic pathways. These pathways are dictated by the inherent electronic properties of the naphthalene (B1677914) core, the reactivity of the aldehyde functional group, and the influence of external reagents and conditions.

Carbon-Hydrogen (C-H) Bond Activation Mechanisms

The direct functionalization of carbon-hydrogen (C-H) bonds in naphthaldehydes represents a powerful and atom-economical strategy for molecular modification. Key among these are the peri- and ortho-C-H methylation processes, which allow for the selective introduction of methyl groups, a common motif in bioactive molecules.

A transient ligand strategy has been successfully employed for the highly regioselective peri- and ortho-C-H methylation of 1-naphthaldehydes. nih.govrsc.org Mechanistic studies reveal that the regioselectivity is a delicate balance of electronic and steric factors. The peri-methylation is favored due to the higher electron density at the peri-position of the 1-naphthaldehyde (B104281) and the formation of a stable intermediary 5,6-fused bicyclic palladacycle. nih.govrsc.org In contrast, ortho-methylation can be achieved by employing an iridium catalyst, which proceeds through a 5-membered iridacycle at the ortho-position. This is thought to occur via an interconversion between the peri- and ortho-iridacycle intermediates, with the latter being energetically more favorable under specific conditions. nih.govrsc.org

The choice of the transient directing group (TDG) is crucial in guiding the regioselectivity. For instance, using the carbonyl group as the X-branch of the TDG tends to favor the peri-methylated product, while other ligands can lead to bi-methylation or favor ortho-methylation. nih.govresearchgate.net These methodologies have proven effective for a range of substituted 1-naphthaldehydes, including those with electron-donating and electron-withdrawing groups. nih.gov The ability to selectively functionalize either the peri or ortho position by tuning the catalyst and ligand system highlights the sophistication of modern synthetic methods. nih.govrsc.org

Table 1: Regioselectivity in C-H Methylation of 1-Naphthaldehyde Derivatives

| Catalyst/Ligand System | Major Product | Mechanistic Rationale | Reference |

| Pd(OAc)₂ / TDG (Carbonyl X-branch) | peri-methylated naphthaldehyde | Higher electron density at peri-position; formation of 5,6-fused palladacycle. | nih.govresearchgate.net |

| Iridium Catalyst / Metanilic Acid | ortho-methylated naphthaldehyde | Formation of an energetically favorable 5-membered ortho-iridacycle. | rsc.orgresearchgate.net |

| Pd(OAc)₂ / TDG (Sulfonic Acid X-branch) | Bi-methylated product | Altered stability and reactivity of the metallacycle intermediate. | nih.govresearchgate.net |

This table is generated based on findings from the cited research articles.

Aldehyde 1,3-Translocation and Disjointed CO2 Extrusion Mechanisms

In a departure from typical aldehyde chemistry, a remarkable reaction involving a "hidden" aldehyde 1,3-translocation and a disjointed CO₂ extrusion has been reported in the synthesis of 1-naphthaldehyde derivatives. acs.org This indium(III)-catalyzed annulation of 3-formylchromones with alkynes provides a direct route to structurally diverse 1-naphthaldehydes. acs.org

Density functional theory (DFT) calculations have shed light on this intricate mechanism. acs.org The process is believed to initiate with a stepwise dearomative cyclization, followed by lactonization and ring contraction. The key insight is that the aldehyde group does not physically transpose. Instead, the perceived translocation is the result of a skeletal rearrangement of the aromatic substrate, culminating in the extrusion of carbon dioxide. acs.org This one-pot protocol is highly regioselective and tolerates a variety of functional groups, including chiral moieties and polyaromatic systems. acs.org

Cascade and Photochemical Reactions

Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient means to construct complex molecular architectures from simple precursors in a single operation. wikipedia.org These reactions are characterized by a sequence of intramolecular transformations where each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.org

Naphthaldehydes can participate in such cascade sequences, particularly when subjected to photochemical conditions. The photochemical behavior of naphthaldehydes can be dramatically altered by the presence of Lewis acids. rsc.orgrsc.orgrsc.orgnih.gov In the absence of a Lewis acid, irradiation of naphthaldehydes typically leads to reactions at the carbonyl group, such as Paternò–Büchi reactions to form oxetanes. rsc.orgrsc.org

However, in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃), the reaction pathway shifts. rsc.orgrsc.orgnih.gov The Lewis acid coordinates to the carbonyl oxygen, which alters the electronic structure of the naphthaldehyde. This complex can then absorb visible light, promoting an ortho photocycloaddition with an olefin at the C1-C2 double bond of the naphthalene ring. rsc.orgrsc.orgrsc.org This initial cycloaddition can trigger a cascade of Lewis acid-promoted rearrangements, leading to the formation of C2-alkylated naphthalenes from 1-naphthaldehyde and formal [3+2] cycloaddition products from 2-naphthaldehyde (B31174). rsc.orgnih.gov Chiral Lewis acids can even be used to induce enantioselectivity in these photocycloaddition cascade reactions. researchgate.net

Kinetics and Thermodynamic Studies of Reactions Involving Naphthaldehydes

The rates and energetic profiles of reactions involving naphthaldehydes are critical for understanding reaction mechanisms and optimizing conditions. Condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, are fundamental transformations for this class of compounds.

Studies on the condensation of various aromatic aldehydes with active methylene (B1212753) compounds like Meldrum's acid have provided valuable kinetic data. znaturforsch.com These reactions typically follow second-order kinetics, being first-order with respect to both the aldehyde and the active methylene compound. znaturforsch.com The reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups generally accelerate the reaction, while electron-donating groups have a retarding effect. znaturforsch.com

Temperature also plays a significant role, with rate constants generally increasing with temperature, following the Arrhenius equation. From the temperature dependence of the rate constants, activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined. znaturforsch.com The linear correlation often observed between ΔH‡ and ΔS‡ for a series of related reactions suggests a common underlying mechanism. znaturforsch.com While specific kinetic data for 7-(hydroxymethyl)-2-naphthaldehyde is not extensively reported, the general principles derived from studies on other aromatic aldehydes are applicable.

Table 2: Kinetic Parameters for the Condensation of Aromatic Aldehydes with Meldrum's Acid

| Aldehyde | Rate Constant, k₂ (L mol⁻¹ s⁻¹) at 25°C | Activation Enthalpy, ΔH‡ (kJ mol⁻¹) | Activation Entropy, ΔS‡ (J mol⁻¹ K⁻¹) | Reference |

| Benzaldehyde | Data not specified | Data not specified | Data not specified | znaturforsch.com |

| p-Nitrobenzaldehyde | Faster than benzaldehyde | Lower than benzaldehyde | Data not specified | znaturforsch.com |

| p-Methoxybenzaldehyde | Slower than benzaldehyde | Higher than benzaldehyde | Data not specified | znaturforsch.com |

This table illustrates the general trends observed in the kinetics of condensation reactions of aromatic aldehydes as described in the cited literature. Specific values for a wider range of naphthaldehydes require further experimental investigation.

Role of Catalysis in Reaction Regioselectivity and Stereoselectivity

Catalysis is indispensable in controlling the outcome of reactions involving naphthaldehydes, particularly in achieving high levels of regioselectivity and stereoselectivity.

As discussed in section 3.1.1, the regioselective C-H functionalization of naphthaldehydes is heavily reliant on the choice of catalyst. Palladium and iridium catalysts, in conjunction with specifically designed transient directing groups, can steer the reaction towards either peri- or ortho-methylation with high fidelity. nih.govrsc.org The catalyst and ligand work in concert to pre-organize the substrate in a specific geometry within the transition state, thereby lowering the activation energy for reaction at a particular C-H bond.

In the realm of photochemical reactions, Lewis acid catalysis is transformative. rsc.orgrsc.orgrsc.org By coordinating to the aldehyde, the Lewis acid not only changes the type of reaction observed (from carbonyl chemistry to arene cycloaddition) but also enables the use of lower-energy visible light. rsc.orgrsc.org Furthermore, the use of chiral Lewis acids can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other in the product. researchgate.net This enantioselective catalysis is a cornerstone of modern asymmetric synthesis.

Stereoselectivity is also a key consideration in nucleophilic additions to the aldehyde group. The reaction of 2-naphthaldehyde dimethyl acetal (B89532) with diols on sugar molecules, for instance, leads to the formation of diastereomeric acetals. nih.gov The subsequent hydrogenolysis of these acetals can proceed with high stereoselectivity, yielding specific axial or equatorial naphthylmethyl ethers depending on the starting diastereomer and the reducing agent used. nih.gov This demonstrates how the stereochemistry of a starting material can direct the stereochemical outcome of a subsequent reaction, a concept known as substrate control. ethz.chyoutube.com

Advanced Spectroscopic and Structural Characterization of 7 Hydroxymethyl 2 Naphthaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene (B1677914) ring, and the protons of the hydroxymethyl group. The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The aromatic protons would resonate in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns determined by their positions relative to the electron-withdrawing aldehyde and electron-donating hydroxymethyl substituents. The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl proton (-CH₂OH ) would be a broad singlet whose position is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The most downfield signal would correspond to the aldehydic carbon, expected around δ 190-195 ppm. The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ 120-140 ppm). The carbon of the hydroxymethyl group (-CH₂OH) would be found in the aliphatic region, typically around δ 60-65 ppm.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitive assignments. COSY would reveal the coupling relationships between adjacent protons in the naphthalene ring system, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-(Hydroxymethyl)-2-naphthaldehyde Note: These are estimated values based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 195 |

| Aromatic (C₁₀H₆) | 7.0 - 8.5 | 120 - 140 |

| Methylene (CH₂) | 4.5 - 5.0 | 60 - 65 |

| Hydroxyl (OH) | Variable | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups within the this compound molecule. The IR spectrum is dominated by characteristic absorption bands corresponding to the hydroxyl, carbonyl, and aromatic moieties. nist.govnist.govresearchgate.net

The most prominent features in the IR spectrum would be the stretching vibrations of the O-H and C=O bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the hydroxymethyl group, with the broadening indicative of hydrogen bonding. A strong, sharp peak around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated aldehyde group. The exact positions of these bands can be influenced by intermolecular hydrogen bonding in the solid state or in concentrated solutions, which can cause a shift to lower wavenumbers.

Other significant absorptions include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region), and the C-O stretching of the primary alcohol (around 1050-1150 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Alcohol (-CH₂OH) | C-O Stretch | 1050 - 1150 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound. The naphthalene ring constitutes an extended conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region. nist.govresearchgate.netresearchgate.net The presence of both an auxochrome (-CH₂OH) and a chromophore (-CHO) on this system modifies the electronic transitions.

The UV-Vis spectrum is expected to display intense absorption bands corresponding to π→π* transitions within the naphthalene ring system. For a parent 2-naphthaldehyde (B31174), these typically appear as structured bands in the 250-350 nm range. The addition of the hydroxymethyl group may cause a slight bathochromic (red) shift in these absorptions. A weaker absorption band, corresponding to the n→π* transition of the aldehyde's carbonyl group, may also be observed at longer wavelengths, often appearing as a shoulder on the more intense π→π* bands. The solvent environment can influence the position and intensity of these bands, particularly the n→π* transition.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound (C₁₂H₁₀O₂) and to analyze its fragmentation pattern, which helps to confirm its structure. The monoisotopic mass of the compound is 186.0681 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value of 186. The fragmentation pattern would likely involve initial losses of stable neutral molecules or radicals. Key fragmentation pathways could include:

Loss of a hydrogen radical (-H) from the aldehyde to give a stable acylium ion at m/z 185.

Loss of the formyl radical (-CHO) to yield a hydroxymethylnaphthalene cation at m/z 157.

Loss of water (-H₂O) from the molecular ion to produce a fragment at m/z 168.

Loss of formaldehyde (B43269) (-CH₂O) from the molecular ion, leading to a naphthaldehyde radical cation at m/z 156. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

| 186 | Molecular Ion [M]⁺ | - |

| 185 | [M-H]⁺ | H |

| 168 | [M-H₂O]⁺ | H₂O |

| 157 | [M-CHO]⁺ | CHO |

| 156 | [M-CH₂O]⁺ | CH₂O |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been published, this technique would provide invaluable data. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties (e.g., Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT))

The extended π-conjugation of the naphthalene core, coupled with donor (-CH₂OH) and acceptor (-CHO) groups, suggests that this compound and its derivatives could exhibit interesting photophysical properties, including fluorescence. mdpi.com

Upon photoexcitation, the molecule can be promoted to an excited state that has a different electronic distribution than the ground state. The presence of both donor and acceptor groups can facilitate an Intramolecular Charge Transfer (ICT) process in the excited state. rsc.org This ICT character often results in a large Stokes shift (separation between absorption and emission maxima) and high sensitivity of the fluorescence emission to the polarity of the solvent (solvatochromism). In more polar solvents, the charge-separated ICT state is stabilized, leading to a red shift in the emission wavelength. rsc.org

While direct Excited-State Intramolecular Proton Transfer (ESIPT) is not expected in the parent molecule, derivatives designed with an appropriately positioned proton-donating group (like a phenol) adjacent to a proton-accepting site could exhibit this phenomenon, leading to dual fluorescence and applications in sensing.

Surface and Thin Film Characterization Techniques (e.g., Atomic Force Microscopy (AFM), X-ray Diffraction (XRD) for material applications)

For potential applications in materials science, such as in organic electronics or sensor coatings, the characterization of this compound in the form of thin films is crucial.

Atomic Force Microscopy (AFM): AFM would be employed to visualize the nanoscale surface morphology of a film deposited on a substrate. This technique can provide quantitative data on surface roughness, grain size, and the presence of any ordered domains or defects. The self-assembly properties, driven by hydrogen bonding and π-stacking, would heavily influence the observed film morphology.

X-ray Diffraction (XRD): XRD analysis of a thin film would reveal information about its crystallinity. A crystalline film would produce sharp diffraction peaks, from which the crystal structure, orientation (texture), and crystallite size could be determined. An amorphous film, in contrast, would show only broad, diffuse scattering. This information is vital for understanding how processing conditions affect the structural order of the material, which in turn impacts its electronic and optical properties.

Theoretical and Computational Chemistry Studies of 7 Hydroxymethyl 2 Naphthaldehyde

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Frontier Molecular Orbital Analysis

No published studies were found that specifically detail the use of Density Functional Theory to analyze the electronic structure, optimize the molecular geometry, or determine the frontier molecular orbitals (HOMO-LUMO) of 7-(Hydroxymethyl)-2-naphthaldehyde.

Prediction and Analysis of Spectroscopic Parameters (e.g., Nuclear Magnetic Resonance (NMR) shielding, excitation energies via Time-Dependent DFT (TDDFT))

There are no available research findings on the computational prediction and analysis of NMR shielding constants or the calculation of electronic excitation energies using TD-DFT for this compound.

Mechanistic Insights and Reaction Pathway Elucidation (e.g., transition state analysis, regioselectivity prediction, computational kinetic isotope effects)

A search for computational studies investigating reaction mechanisms, transition states, regioselectivity, or kinetic isotope effects involving this compound yielded no results.

Exploration of Non-Linear Optical (NLO) Properties and Optoelectronic Potential

No theoretical explorations into the non-linear optical (NLO) properties or the optoelectronic potential of this compound have been documented in the accessible literature.

Analysis of Noncovalent Interactions and Supramolecular Assembly (e.g., Hydrogen bonding networks, Hirshfeld surface analysis, void analysis)

There is no published research available that conducts an analysis of noncovalent interactions, hydrogen bonding networks, or supramolecular assembly using techniques such as Hirshfeld surface analysis for this compound.

Advanced Applications of 7 Hydroxymethyl 2 Naphthaldehyde Derivatives in Functional Materials and Supramolecular Systems

Organic Electronics and Optoelectronic Devices: An Unexplored Frontier

The development of novel organic materials is a cornerstone of next-generation electronics, offering the potential for flexible, lightweight, and low-cost devices. While derivatives of other naphthalene-based compounds, such as naphthalene (B1677914) diimides (NDIs), have been extensively studied as n-type semiconductors, there is no available data on the application of 7-(hydroxymethyl)-2-naphthaldehyde derivatives in this domain.

Design of Organic Semiconductors (e.g., n-type, ambipolar materials)

There are no specific research findings on the design or synthesis of n-type or ambipolar organic semiconductors derived from this compound. The exploration of its potential to create electron-transporting or hole-and-electron-transporting materials remains an open area for investigation.

Integration into Organic Electronic Devices (e.g., Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Photodiodes)

Consistent with the lack of developed semiconductor materials, there is no literature detailing the integration of this compound derivatives into organic electronic devices. Performance data, such as charge carrier mobility in OFETs, efficiency and luminance in OLEDs, or power conversion efficiency in OPVs, is non-existent for this class of compounds.

Tuning of Optical, Electrochemical, and Morphological Characteristics for Enhanced Device Performance

The tuning of a material's properties is crucial for optimizing device performance. However, without initial studies on the synthesis and characterization of derivatives of this compound, the exploration of how to modify their optical, electrochemical, and morphological characteristics has not been undertaken.

Supramolecular Chemistry and Molecular Recognition Phenomena: Awaiting Exploration

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. The functional groups of this compound suggest its potential as a building block in this field, yet specific examples are not found in the current body of scientific literature.

Host-Guest Complexation and Molecular Switching Devices

The design of host molecules for the selective binding of guest species, and the development of molecular switches that respond to external stimuli, are key areas of supramolecular chemistry. There are no published studies on the use of this compound derivatives for host-guest complexation or as components in molecular switching devices.

Self-Assembly into Supramolecular Architectures (e.g., nanotubes, gels, crystalline networks)

The spontaneous organization of molecules into well-defined structures like nanotubes, gels, and crystalline networks is a hallmark of self-assembly. While other naphthalene-based molecules have been shown to form such architectures, there is no research demonstrating the self-assembly of this compound derivatives into these specific supramolecular forms.

Chemo- and Biosensor Design and Development

The naphthalene core is an excellent fluorophore, meaning it can absorb light at one wavelength and emit it at another, longer wavelength. This inherent photophysical property is central to its use in sensor technology. By chemically attaching different molecular groups to the this compound framework, scientists can design sensors that selectively interact with specific analytes (the substances being measured), leading to observable changes in their color or fluorescence.

Fluorescent and Colorimetric Sensing Mechanisms

The development of sensors based on naphthaldehyde and its related naphthalimide derivatives relies on several key photophysical and chemical mechanisms that translate a binding event into a detectable optical signal.

Colorimetric Sensing: This method involves a change in the color of the sensor that is visible to the naked eye upon interaction with an analyte. Many sensors based on naphthaldehyde derivatives, particularly those converted into hydrazones, exhibit this property. The binding of a metal ion or anion can alter the electron distribution within the molecule, changing the wavelength of light it absorbs and thus changing its color.

Fluorescence "Turn-On/Turn-Off" Sensing: Many fluorescent sensors are designed to be "off" in their default state, showing little to no fluorescence. When they bind to their target analyte, a chemical reaction or conformational change occurs that "turns on" the fluorescence. A common mechanism for this involves the opening of a spirolactam ring in rhodamine-naphthalimide hybrid sensors. exlibrisgroup.com The initial, non-fluorescent state is a closed ring, but upon binding a metal ion like Hg²⁺, the ring opens, creating a highly fluorescent compound. exlibrisgroup.com Conversely, some sensors are designed to be fluorescent initially and are "turned off" or quenched upon binding to an analyte like the Cu²⁺ ion. nih.gov

Intramolecular Charge Transfer (ICT): In many sensor molecules, an electron-donating part of the molecule is linked to an electron-accepting part through a π-conjugated system (like the naphthalene core). Upon excitation with light, an electron can move from the donor to the acceptor, a process known as Intramolecular Charge Transfer (ICT). When the sensor binds to an ion, the efficiency of this ICT process can be enhanced or diminished, leading to a shift in the fluorescence emission wavelength or intensity, which signals the presence of the analyte.

Displacement Assays: This is an indirect sensing strategy. First, a sensor molecule is complexed with a metal ion, which often quenches its fluorescence. nih.gov When an anion with a high affinity for the metal ion is introduced, it pulls the metal ion away from the sensor. nih.gov This displacement restores the sensor to its original, fluorescent state, providing a "turn-on" signal for the anion. This has been used effectively for detecting phosphate (B84403) derivatives. nih.gov

Selective Detection of Metal Ions and Anions

The ability to selectively detect specific ions is crucial for applications in environmental monitoring, industrial process control, and biological imaging. Derivatives of the naphthalene scaffold have been engineered to be highly selective for a range of important cations and anions.

The design of these sensors often involves incorporating a specific chelating unit—a group of atoms that can form multiple bonds to a single metal ion—into the naphthaldehyde or naphthalimide structure. The size, geometry, and electronic properties of this chelating pocket determine which ion it will bind most strongly.

A notable example is the use of di-(2-picolyl) amine (DPA) as a chelating unit. nih.gov When attached to a naphthalimide fluorophore, the DPA group shows a high affinity for divalent metal ions like Cu²⁺, Zn²⁺, and Cd²⁺. nih.gov One such sensor demonstrated high selectivity for Cu²⁺, with its fluorescence being strongly quenched upon binding this ion. nih.gov The resulting sensor-Cu²⁺ complex could then be used in a displacement assay to detect phosphate anions. nih.gov Similarly, hydrazone-based sensors have been developed for the highly selective and sensitive colorimetric detection of copper ions in aqueous solutions. nih.gov

Other naphthalimide-based probes have been designed for detecting anions through hydrogen bonding interactions. The addition of anions such as F⁻, CN⁻, AcO⁻, and H₂PO₄⁻ can cause distinct color changes, allowing for their detection. tandfonline.com

Below is a table summarizing the performance of representative naphthalene-based sensors.

| Sensor Type | Target Analyte(s) | Sensing Mechanism | Observable Change |

| Naphthalimide-DPA nih.gov | Cu²⁺ | Fluorescence quenching | Decrease in fluorescence |

| Naphthalimide-DPA-Cu²⁺ Complex nih.gov | Phosphate derivatives | Metal displacement | Recovery of fluorescence |

| Phenylpridyl-thioic moiety (Schiff base) tandfonline.com | Heavy metal cations (Cd²⁺, Pb²⁺, Hg²⁺) | Coordination induced charge transfer | Distinct color changes |

| Phenylpridyl-thioic moiety (Schiff base) tandfonline.com | Anions (F⁻, CN⁻, AcO⁻) | Hydrogen bonding induced charge transfer | Distinct color changes |

| Hydrazone-based sensor nih.gov | Cu²⁺ | Complexation | Colorimetric and Spectroscopic shift |

Application of Excited-State Intramolecular Proton Transfer (ESIPT) in Sensing

Excited-State Intramolecular Proton Transfer (ESIPT) is a sophisticated photophysical process that offers significant advantages for sensor design. This mechanism occurs in molecules that have a hydroxyl group (-OH) located close to a proton-accepting atom (like the nitrogen or oxygen of an aldehyde) within the same molecule, forming an intramolecular hydrogen bond.

The process unfolds as follows:

The molecule in its ground state (enol form) absorbs a photon of light, promoting it to an excited state.

In the excited state, the acidity of the hydroxyl group and the basicity of the acceptor atom increase dramatically. This triggers an ultrafast transfer of the proton from the hydroxyl group to the acceptor atom.

This proton transfer creates a new, transient species called a keto tautomer, which is also in an excited state.

The excited keto tautomer then relaxes to its ground state by emitting a photon of light (fluorescence). This emission is at a much longer wavelength than the initial absorption, resulting in an unusually large separation between the absorption and emission peaks (a large Stokes shift).

Finally, the proton rapidly transfers back to its original position, regenerating the ground-state enol form.

The key advantage of ESIPT is that it produces dual fluorescence emission—one short-wavelength emission from the initially excited enol form and one long-wavelength, large Stokes shift emission from the keto form. researchgate.net The ratio of the intensities of these two emissions can be highly sensitive to the molecule's immediate environment. nih.gov This makes ESIPT-based molecules excellent candidates for ratiometric sensing, where the ratio of two signals is measured, providing a built-in self-correction against variations in probe concentration or excitation light intensity.

Derivatives of 2-hydroxy-naphthaldehyde are classic examples of ESIPT-active systems. chemicalbook.com The ESIPT reaction from the enol to the keto form in a 2-hydroxy-1-naphthaldehyde (B42665) derivative was found to have a very low energy barrier in the excited state, validating the efficiency of the process. chemicalbook.com ESIPT probes are particularly sensitive to external stimuli like the presence of acids or bases, which can interfere with the internal hydrogen bond and alter the fluorescence output. nih.gov This high sensitivity has been leveraged to detect various analytes, including metal ions and other small molecules. google.com

Exploration in Bioactive Molecule Scaffolds

The naphthalene framework is not only a building block for materials but also a common feature in molecules produced by living organisms that exhibit potent biological activity. Investigating these natural products and designing synthetic analogues provides a pathway to new therapeutic agents.

Isolation and Structural Elucidation from Natural Sources

While this compound itself is primarily available as a synthetic precursor, the core naphthalene structure is widespread in the natural world, particularly in secondary metabolites produced by fungi. nih.gov Fungi are a rich source of naphthalenone derivatives, which are biosynthesized through the 1,8-dihydroxy-naphthalene polyketide pathway and exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. nih.gov

For example, researchers have isolated various naphthalenes and their derivatives from fungi like Phellinus igniarius and endophytic fungi (fungi that live within plants). tandfonline.comresearchgate.net Two new naphthalene derivatives, 2-(hydroxymethyl)-5-methoxy-7-(3-methyl-2-oxobut-3-enyl)-1-naphthaldehyde and a related compound, were isolated from the fermentation products of the endophytic fungus Phomopsis fukushii. researchgate.net These discoveries highlight that the naphthaldehyde scaffold is a structural motif employed by nature. The marine environment is another vast reservoir of unique bioactive compounds, with organisms from sponges to bacteria producing novel secondary metabolites that are being explored for therapeutic benefits. exlibrisgroup.comnih.gov The study of these natural products provides crucial insights into molecular structures that have been evolutionarily optimized for biological function.

Synthetic Analogues and Structure-Activity Relationship Studies (Focus on chemical design principles)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. The core principle is to synthesize a series of related compounds (analogues) by systematically modifying a parent structure and then to evaluate how these changes affect a specific biological activity or material property. This approach allows scientists to identify the key structural features required for a desired function and to optimize the lead compound.

The design principles for creating synthetic analogues of a molecule like this compound often involve:

Modification of Functional Groups: The aldehyde and hydroxymethyl groups are prime targets for modification. The aldehyde can be readily converted into other functional groups, such as an imine (Schiff base) through condensation with a primary amine, an alcohol via reduction, or a carboxylic acid via oxidation. For instance, reacting 2-hydroxy-1-naphthaldehyde with primary amine-containing drugs is a synthetic approach used to create new zwitterionic compounds. chemicalbook.com

Substitution on the Naphthalene Ring: Adding different substituents (e.g., halogens, alkyl groups, nitro groups) to various positions on the naphthalene rings can systematically alter the molecule's electronic properties, solubility, and steric profile. This can fine-tune its interaction with a biological target or its sensing capabilities. In the development of naphthalimide-based anticancer agents, for example, different substitutions on the naphthalimide ring dramatically influence the compound's DNA binding affinity and cytotoxicity. mdpi.com

Extension and Linker Modification: In sensor design, the length and chemical nature of the linker connecting the naphthalene fluorophore to the analyte-binding unit can be varied. This affects the distance and efficiency of processes like fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET), thereby optimizing the sensor's response.

A study on desotamide (B65381) A, a natural cyclopeptide, illustrates the power of SAR. By systematically replacing amino acid residues at different positions, researchers were able to create analogues with a 2-4 fold increase in antibacterial activity against several pathogens, including MRSA. tandfonline.com This same principle of systematic modification is applied to naphthalene-based scaffolds to enhance their performance as sensors, functional materials, or potential therapeutic agents.

Conclusion and Future Research Perspectives

Summary of Current Research Directions for 7-(Hydroxymethyl)-2-naphthaldehyde and its Derivatives

Current research efforts concerning this compound and its derivatives are primarily centered on their utility in organic synthesis and the development of novel functional materials. The presence of two distinct functional groups, the aldehyde and the hydroxymethyl group, on a rigid naphthalene (B1677914) scaffold allows for a wide range of chemical transformations. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules.

One of the key research avenues involves the use of the aldehyde functionality in the formation of Schiff bases. The condensation reaction of this compound with various primary amines can yield a diverse library of imine-containing ligands. These Schiff base ligands are of significant interest in coordination chemistry for their ability to form stable complexes with a variety of metal ions. The resulting metal complexes are being investigated for their potential applications in catalysis, sensing, and as advanced materials with unique optical and electronic properties.

Furthermore, the hydroxymethyl group offers another site for chemical modification. It can be readily oxidized to the corresponding carboxylic acid, esterified, or converted into an ether linkage. These transformations open up possibilities for the synthesis of polyesters, polyethers, and other polymeric materials where the naphthalene unit can impart desirable properties such as thermal stability and fluorescence.

The development of fluorescent probes and sensors is another active area of research. The naphthalene core is inherently fluorescent, and modifications at the aldehyde and hydroxymethyl positions can be used to modulate its photophysical properties. Researchers are exploring the synthesis of derivatives that exhibit changes in their fluorescence emission upon binding to specific analytes, such as metal ions or biologically relevant molecules.

Identification of Key Knowledge Gaps and Untapped Research Avenues

Despite the promising potential of this compound, several knowledge gaps and untapped research avenues remain. A significant limitation is the lack of extensive studies on the compound itself. Much of the current understanding is inferred from research on structurally related naphthaldehydes. There is a need for more focused research to fully characterize its physical and chemical properties, as well as its reactivity in a broader range of chemical reactions.

A key untapped research avenue is the exploration of its use in asymmetric synthesis. The development of chiral catalysts or reagents that can selectively react with one of the functional groups in the presence of the other would be a significant advancement. This could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

The investigation of the biological activity of this compound and its derivatives is another underexplored area. While related naphthaldehyde-based compounds have shown a range of biological activities, including antimicrobial and anticancer properties, the bioactivity of this specific compound remains largely unknown. Screening of a library of its derivatives against various biological targets could uncover new therapeutic leads.

Furthermore, the potential of this compound as a monomer for the synthesis of novel polymers is yet to be fully realized. The design and synthesis of polymers incorporating this bifunctional monomer could lead to materials with enhanced thermal, mechanical, and photophysical properties. For instance, the development of biodegradable polyesters or high-performance polyimides containing the naphthalene moiety could be a fruitful area of investigation.

Potential Impact on Advanced Organic Synthesis, Material Science, and Interdisciplinary Fields

The unique structural features of this compound position it to have a significant impact on several scientific disciplines. In advanced organic synthesis, it can serve as a versatile platform for the construction of complex molecular architectures. Its bifunctionality allows for sequential or orthogonal chemical transformations, providing access to a wide array of novel compounds that would be challenging to synthesize through other routes.

In the realm of material science, the incorporation of this compound into polymers and other materials can lead to the development of advanced functional materials. The rigid and aromatic nature of the naphthalene core can enhance the thermal stability and mechanical strength of polymers. Moreover, the inherent fluorescence of the naphthalene unit can be harnessed to create materials with tailored optical properties, such as fluorescent sensors, organic light-emitting diodes (OLEDs), and nonlinear optical materials.

The potential interdisciplinary impact of this compound is also noteworthy. In medicinal chemistry, its derivatives could serve as scaffolds for the development of new therapeutic agents. The ability to readily modify the molecule at two different positions allows for the fine-tuning of its pharmacological properties. In the field of supramolecular chemistry, the self-assembly of its derivatives through non-covalent interactions could lead to the formation of well-defined nanostructures with applications in drug delivery and nanotechnology.

Q & A

Q. What are the recommended methods for synthesizing 7-(Hydroxymethyl)-2-naphthaldehyde in a laboratory setting?

Methodological Answer:

- Stepwise Synthesis: Use multi-step protocols involving formylation and hydroxymethylation. For example, bromoalkyl intermediates (e.g., ω-bromoalky derivatives) can undergo nucleophilic substitution with hydroxymethyl groups .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product.

- Yield Optimization: Adjust reaction temperature (e.g., 60–80°C) and catalyst loading (e.g., Pd-based catalysts for coupling reactions) .

Example Reaction Scheme:

| Step | Reagents/Conditions | Target Intermediate |

|---|---|---|

| 1 | DMF/POCl₃, 0–5°C | 2-Naphthaldehyde |

| 2 | NaBH₄, MeOH | Hydroxymethylation |

Q. How should researchers safely handle this compound to minimize exposure risks?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and N95 masks. Use chemical goggles for eye protection .

- Ventilation: Work in a fume hood to avoid inhalation of vapors. Ensure local exhaust ventilation during synthesis .

- Spill Management: Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose via approved waste facilities .

Q. What are the key spectroscopic techniques for characterizing this compound?

Methodological Answer:

- NMR: Analyze -NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 4.5–5.0 ppm for hydroxymethyl group) and -NMR (δ 190–200 ppm for aldehyde carbon) .

- IR: Identify carbonyl (C=O) stretching at 1680–1720 cm and O–H (hydroxymethyl) at 3200–3400 cm.

- Mass Spectrometry: Confirm molecular ion peak at m/z 174 (CHO) and fragmentation patterns.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and orbital interactions. Basis sets like 6-31G(d,p) are recommended for accuracy .

- Solvent Effects: Apply polarizable continuum models (PCM) to simulate solvent interactions in pharmacological studies .

Comparison of DFT Functionals:

| Functional | Accuracy (kcal/mol) | Application |

|---|---|---|

| B3LYP | ±2.4 | Thermochemistry |

| M06-2X | ±3.1 | Non-covalent interactions |

Q. How can discrepancies in spectroscopic data for this compound be resolved during structural characterization?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond connectivity.

- Dynamic NMR: Use variable-temperature NMR to detect conformational flexibility in the hydroxymethyl group .

- Computational Validation: Compare experimental IR peaks with DFT-simulated spectra to identify anomalies .

Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu systems) for coupling steps.

- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation and adjust reaction time/temperature .

- Byproduct Mitigation: Add scavengers (e.g., molecular sieves) to absorb water in hydroxymethylation steps.

Q. How can researchers evaluate the biological activity of this compound against specific enzyme targets?

Methodological Answer:

- Enzyme Assays: Conduct inhibition studies (e.g., IC) using fluorescence-based assays for targets like kinases or oxidoreductases .

- Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites. Validate with MD simulations .

- SAR Analysis: Synthesize analogs (e.g., methylated or halogenated derivatives) to explore structure-activity relationships.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.